molecular formula C8H5BrClFO2 B2815442 Methyl 4-bromo-2-chloro-3-fluorobenzoate CAS No. 1427390-96-2

Methyl 4-bromo-2-chloro-3-fluorobenzoate

Cat. No.: B2815442
CAS No.: 1427390-96-2
M. Wt: 267.48
InChI Key: RWGNOLKSRUNRIF-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-chloro-3-fluorobenzoate is a halogenated aromatic methyl ester characterized by substituents at the 2-, 3-, and 4-positions of the benzene ring: chlorine (Cl), fluorine (F), and bromine (Br), respectively. The molecular formula is C₈H₅BrClFO₂, with a calculated molecular weight of 283.48 g/mol. The ester functional group (-COOCH₃) and the electron-withdrawing halogens influence its physical properties and reactivity.

Halogenated benzoates like this are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their ability to participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic substitutions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-2-chloro-3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGNOLKSRUNRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2-chloro-3-fluorobenzoate can be synthesized through a multi-step process involving halogenation and esterification reactions. One common method involves the bromination of 2-chloro-3-fluorobenzoic acid, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid . The reaction conditions typically include controlled temperatures and specific reagent concentrations to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-chloro-3-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while reduction can produce alcohols, and oxidation can result in carboxylic acids .

Scientific Research Applications

Methyl 4-bromo-2-chloro-3-fluorobenzoate is utilized in several scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-chloro-3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and ester group contribute to its reactivity and binding affinity, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Substituent and Molecular Data

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 4-Br, 2-Cl, 3-F C₈H₅BrClFO₂ 283.48 Three halogens; high steric/electronic effects
Methyl 4-Fluorobenzoate 4-F C₈H₇FO₂ 154.14 Single F substituent; simpler structure
Methyl 4-cyano-2-fluorobenzoate 4-CN, 2-F C₉H₆FNO₂ 179.15 Electron-withdrawing CN and F groups
Methyl 4-bromo-3-fluoro-2-hydroxybenzoate 4-Br, 3-F, 2-OH C₈H₆BrFO₃ 265.04 Hydroxyl group enhances polarity

Key Observations :

Halogen Diversity vs. Simplicity: The target compound’s triple halogenation (Br, Cl, F) contrasts with simpler analogs like Methyl 4-Fluorobenzoate, which lacks steric bulk. This increases its molecular weight by ~85% compared to Methyl 4-Fluorobenzoate, likely elevating its melting/boiling points . The hydroxyl group in Methyl 4-bromo-3-fluoro-2-hydroxybenzoate improves aqueous solubility but reduces stability under acidic conditions compared to the non-hydroxylated target compound.

Fluorine’s strong electron-withdrawing nature (meta-directing) further deactivates the ring, directing reactions to specific positions . Methyl 4-cyano-2-fluorobenzoate’s cyano group (-CN) offers stronger electron withdrawal than halogens, making it more reactive in nucleophilic additions .

Table 2: Reactivity and Use Cases

Compound Reactivity Profile Applications
This compound Susceptible to Suzuki coupling (Br site); SNAr at Cl/F positions Pharmaceutical intermediates, agrochemical precursors
Methyl 4-Fluorobenzoate Limited reactivity due to single F substituent Solubility modifier in organic synthesis
Methyl 4-cyano-2-fluorobenzoate High reactivity in nucleophilic substitutions Agrochemicals, polymer additives
Methyl 4-bromo-3-fluoro-2-hydroxybenzoate OH group enables conjugation (e.g., sulfation) Prodrug development, antitumor agents

Key Insights :

  • The target compound’s bromine at the para position is a prime site for cross-coupling reactions, a feature exploited in drug candidate synthesis (e.g., kinase inhibitors) .
  • Chlorine at the ortho position may hinder crystallization, complicating purification compared to Methyl 4-bromo-3-fluoro-2-hydroxybenzoate, which crystallizes more readily due to hydrogen bonding .

Biological Activity

Methyl 4-bromo-2-chloro-3-fluorobenzoate (MBF) is a halogenated benzoate derivative that has garnered attention for its potential biological activities, particularly in the context of antifungal properties and drug development. This article synthesizes current research findings, including computational studies and experimental data, to provide a comprehensive overview of the biological activity of MBF.

MBF is characterized by its unique halogen substitutions, which influence its biological activity. The molecular structure is optimized for stability and interaction with biological targets, as demonstrated through various computational methods such as Density Functional Theory (DFT) and molecular docking studies.

  • Molecular Formula : C₈H₅BrClF
  • Molecular Weight : 239.48 g/mol
  • Key Structural Features :
    • Presence of bromine, chlorine, and fluorine atoms enhances reactivity.
    • The carbonyl group contributes to hydrogen bonding capabilities.

The DFT calculations reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy values are -6.509 eV and -4.305 eV, respectively, indicating a suitable electronic environment for biological interactions .

Antifungal Properties

Recent studies have highlighted the antifungal potential of MBF, particularly against various fungal strains. Molecular docking experiments with the fungal protein 4FPR indicate that MBF forms significant interactions, including hydrogen bonds with key residues:

  • Binding Energy : -5.00 kcal/mol
  • Hydrogen Bonds : Interactions with residues SER'28 and GLU'130 at distances of 2.0 Å and 1.8 Å respectively.

These interactions suggest that MBF may act as a potent inhibitor of fungal growth, positioning it as a candidate for antifungal drug development .

Toxicity and ADME Properties

The assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for evaluating the drug-likeness of MBF:

ParameterValue
Blood-Brain Barrier Permeability1.91742
Caco2 Permeability20.4652
Plasma Protein Binding70.38%
Pure Water Solubility552.998 mg/L
Skin Permeability-1.98533

These parameters indicate favorable absorption characteristics, although skin permeability may pose challenges for topical applications .

Case Studies and Experimental Findings

A recent study conducted by Julie et al. (2021) involved in silico evaluations alongside experimental validations to assess the biological activity of MBF. The study concluded that:

  • Stability : The compound exhibits structural stability under physiological conditions.
  • Antifungal Efficacy : Demonstrated significant antifungal activity through molecular docking techniques.
  • Toxicity Predictions : Utilized Preadme online tools to predict potential toxicity, suggesting that while MBF is effective against fungi, careful consideration must be given to its safety profile .

Q & A

Q. How can comparative studies with analogs (e.g., bromo vs. iodo derivatives) guide medicinal chemistry optimization?

  • Answer : Replace bromine with iodine to enhance van der Waals interactions in hydrophobic binding pockets. Fluoro groups maintain metabolic stability. Use SAR tables to correlate substituent electronegativity with IC₅₀ values .

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